molecular formula C34H66O6S3Sn B14598749 Methyltintris(2-mercaptoethyl nonanoate) CAS No. 59118-93-3

Methyltintris(2-mercaptoethyl nonanoate)

Cat. No.: B14598749
CAS No.: 59118-93-3
M. Wt: 785.8 g/mol
InChI Key: OMEJTPMPMHOZBW-UHFFFAOYSA-K
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Description

Methyltintris(2-mercaptoethyl nonanoate) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Methyltintris(2-mercaptoethyl nonanoate) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltintris(2-mercaptoethyl nonanoate) typically involves the reaction of methyltin trichloride with 2-mercaptoethanol and nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Methyltin trichloride+2-mercaptoethanol+nonanoic acidMethyltintris(2-mercaptoethyl nonanoate)+by-products\text{Methyltin trichloride} + \text{2-mercaptoethanol} + \text{nonanoic acid} \rightarrow \text{Methyltintris(2-mercaptoethyl nonanoate)} + \text{by-products} Methyltin trichloride+2-mercaptoethanol+nonanoic acid→Methyltintris(2-mercaptoethyl nonanoate)+by-products

Industrial Production Methods

Industrial production of Methyltintris(2-mercaptoethyl nonanoate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyltintris(2-mercaptoethyl nonanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can regenerate the thiol.

Scientific Research Applications

Methyltintris(2-mercaptoethyl nonanoate) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Methyltintris(2-mercaptoethyl nonanoate) involves its interaction with biological molecules through its tin center. The compound can bind to proteins and enzymes, altering their function. This interaction is mediated by the thiol groups, which can form covalent bonds with cysteine residues in proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyltintris(2-ethylhexyl mercaptoacetate)
  • Methyltintris(2-mercaptoethyl octanoate)
  • Methyltintris(2-mercaptoethyl decanoate)

Uniqueness

Methyltintris(2-mercaptoethyl nonanoate) is unique due to its specific combination of a methyltin center with 2-mercaptoethyl and nonanoate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

59118-93-3

Molecular Formula

C34H66O6S3Sn

Molecular Weight

785.8 g/mol

IUPAC Name

2-[methyl-bis(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate

InChI

InChI=1S/3C11H22O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-11(12)13-9-10-14;;/h3*14H,2-10H2,1H3;1H3;/q;;;;+3/p-3

InChI Key

OMEJTPMPMHOZBW-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC)SCCOC(=O)CCCCCCCC

Origin of Product

United States

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